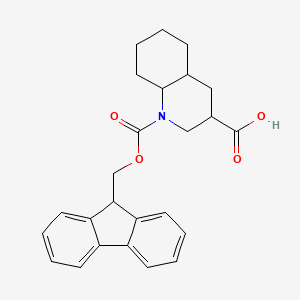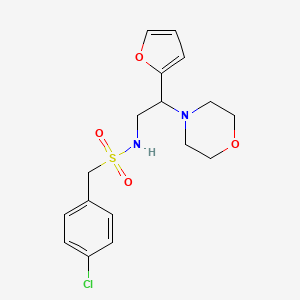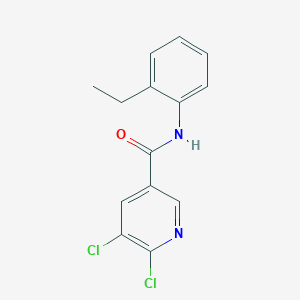
1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(9H-Fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid” is a complex organic molecule. It is related to a class of compounds known as fluorenylmethoxycarbonyl (Fmoc) protected amino acids . These are commonly used in peptide synthesis, where the Fmoc group serves as a protective group for the amino acid during the synthesis process .
Molecular Structure Analysis
The molecular structure of this compound is complex, as it includes a fluorene group, a methoxy group, a carbonyl group, and a quinoline group. The fluorene group is a polycyclic aromatic hydrocarbon consisting of two benzene rings fused with a central cyclopentane ring . The methoxy group (-OCH3) is an ether functional group, and the carbonyl group (>C=O) is a common feature in organic compounds such as ketones and aldehydes .Aplicaciones Científicas De Investigación
Protection of Hydroxy-Groups
1-(9H-Fluoren-9-ylmethoxycarbonyl) derivatives, such as the fluoren-9-ylmethoxycarbonyl (Fmoc) group, are notably used for the protection of hydroxy-groups in chemical syntheses. This group can be effectively removed by triethylamine, providing a convenient method for deprotection while keeping other base-labile protecting groups intact (Gioeli & Chattopadhyaya, 1982).
Synthesis of Oligomers and Amino Acids
The compound has been used in the synthesis of oligomers derived from sugar amino acids and in the synthesis of N-Fluoren-9-ylmethoxycarbonyl-protected amino acids. These applications demonstrate its versatility in synthesizing a range of biochemical compounds (Gregar & Gervay-Hague, 2004).
Solid-Phase Synthesis Applications
Applications in solid-phase synthesis include the preparation of N-Fluoren-9-ylmethoxycarbonyl-N-alkylhydroxylamines, which are used for the efficient synthesis of N-substituted hydroxamic acids. This showcases the compound's utility in the development of specific molecular structures (Mellor & Chan, 1997).
Synthesis of Novel Fluorophores
It is also used in the synthesis of novel fluorophores, such as 6-methoxy-4-quinolone, demonstrating its potential in creating stable and efficient fluorophores for biomedical analysis. This fluorophore is notable for its strong fluorescence in a wide pH range, making it suitable for diverse applications (Hirano et al., 2004).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The use of Fmoc-protected amino acids in peptide synthesis is a well-established field with ongoing research. Future directions may include the development of more efficient synthesis methods, the design of new protective groups, or the exploration of novel applications for peptide-based compounds .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,4a,5,6,7,8,8a-octahydro-2H-quinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27NO4/c27-24(28)17-13-16-7-1-6-12-23(16)26(14-17)25(29)30-15-22-20-10-4-2-8-18(20)19-9-3-5-11-21(19)22/h2-5,8-11,16-17,22-23H,1,6-7,12-15H2,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKCRVQGPQFGQNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(CN2C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,2,4,6-tetramethyl-3-[methyl(phenylsulfonyl)amino]benzenesulfonamide](/img/structure/B2477586.png)
![2-(4-ethoxyphenyl)-N-(8H-indeno[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2477588.png)

![2-(4-ethoxyphenyl)-N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}acetamide](/img/structure/B2477594.png)
![3-((4-nitrobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2477595.png)
![Lithium benzo[d]thiazole-2-sulfinate](/img/structure/B2477596.png)
![5-Thia-6-azaspiro[2.4]heptane 5,5-dioxide](/img/structure/B2477598.png)
![4-[(2,3,5,6-Tetrafluorophenoxy)methyl]benzoic acid](/img/structure/B2477600.png)
![6-fluoro-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-1-one](/img/structure/B2477604.png)



![2-[(4-methoxyanilino)methyl]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B2477608.png)
